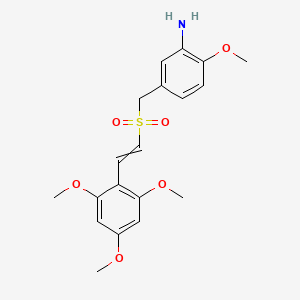
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that features both fluorine and nitro functional groups attached to a hydrazinecarbothioamide backbone
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N’-(1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)urea: This compound also contains fluorine and nitro groups but has a different core structure.
3-(4-fluorophenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Another compound with similar functional groups but a different backbone. The uniqueness of this compound lies in its specific combination of functional groups and its hydrazinecarbothioamide backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11FN4O2S |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-nitroanilino)thiourea |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-1-3-10(4-2-9)15-13(21)17-16-11-5-7-12(8-6-11)18(19)20/h1-8,16H,(H2,15,17,21) |
InChI Key |
RGLNAJUUZUOOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)

![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
